DIPHENYLPHOSPHINYL AZIDE

Peptide Synthesis Stereochemistry Coupling Reagents

Diphenylphosphinyl azide (diphenylphosphoryl azide, DPPA; CAS 4129-17-3, also referenced as 26386-88-9) is an organophosphorus azide reagent with the formula C12H10N3O3P. DPPA is a colorless to pale yellow liquid (boiling point 134-136 °C at 0.2 mmHg, density 1.277 g/cm³) that functions as a versatile azide transfer agent in organic synthesis.

Molecular Formula C12H10N3OP
Molecular Weight 243.2 g/mol
CAS No. 4129-17-3
Cat. No. B1619184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIPHENYLPHOSPHINYL AZIDE
CAS4129-17-3
Molecular FormulaC12H10N3OP
Molecular Weight243.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-]
InChIInChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyMKRTXPORKIRPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylphosphinyl Azide (DPPA) CAS 4129-17-3: Core Properties and Procurement Context


Diphenylphosphinyl azide (diphenylphosphoryl azide, DPPA; CAS 4129-17-3, also referenced as 26386-88-9) is an organophosphorus azide reagent with the formula C12H10N3O3P [1]. DPPA is a colorless to pale yellow liquid (boiling point 134-136 °C at 0.2 mmHg, density 1.277 g/cm³) [1] that functions as a versatile azide transfer agent in organic synthesis [2]. Originally developed by Yamada and co-workers in 1972 as a reagent for modified Curtius rearrangement and peptide synthesis [3], DPPA has since become established in pharmaceutical process development, peptide coupling, macrolactamization, Mitsunobu inversions, and heterocycle construction [4]. The reagent is commercially available from multiple suppliers in various purity grades and packaging sizes, with its procurement value driven primarily by its unique combination of reaction efficiency, stereochemical fidelity, and manageable safety profile relative to classical alternatives.

Diphenylphosphinyl Azide (DPPA) CAS 4129-17-3: Why In-Class Azide Reagents Cannot Be Interchanged


Azide reagents are not functionally interchangeable in demanding organic synthesis. DPPA differs critically from sodium azide (NaN₃) and trimethylsilyl azide (TMS-N₃) in its ability to activate carboxylic acids directly for one-pot Curtius rearrangement without pre-forming acid chlorides or using transition-metal catalysts [1]. Unlike explosive and toxic NaN₃ [2], DPPA exhibits a non-explosive profile under standard laboratory conditions and can be stored for extended periods without decomposition [3]. Furthermore, DPPA uniquely enables racemization-free peptide bond formation—a property not shared by conventional carbodiimide coupling reagents such as DCC or EDC [4]. In Mitsunobu-type stereochemical inversions of secondary alcohols, DPPA provides superior yields compared to triflate-lithium azide strategies [5]. These fundamental differences in reactivity, stereochemical fidelity, one-pot capability, and safety profile mean that substituting a generic azide reagent for DPPA frequently results in lower yields, compromised stereochemical integrity, additional synthetic steps, or increased process hazard.

Diphenylphosphinyl Azide (DPPA) CAS 4129-17-3: Quantitative Comparative Evidence for Scientific Procurement Decisions


Racemization-Free Peptide Coupling: DPPA vs. DCC/HOBt and Mixed Anhydride Methods

DPPA enables peptide bond formation with minimal to undetectable racemization, a critical differentiator from conventional carbodiimide-based coupling reagents. In the Young test for racemization assessment, DPPA produced essentially racemization-free coupling products, in contrast to DCC-mediated couplings which are known to induce substantial epimerization under comparable conditions [1]. In comparative studies of tetrazole peptide analog synthesis, DPPA exhibited 14% racemization, significantly lower than the mixed anhydride method (28%) and other azide-based approaches [2]. This stereochemical fidelity is attributed to the acyl azide intermediate pathway that avoids the base-catalyzed enolization responsible for epimerization in carbodiimide protocols [1].

Peptide Synthesis Stereochemistry Coupling Reagents

Curtius Rearrangement Efficiency: DPPA vs. Sodium Azide and Trimethylsilyl Azide

DPPA has been experimentally validated as a superior azide donor for Curtius degradation compared to both sodium azide (NaN₃) and trimethylsilyl azide (TMS-N₃) [1]. In a comprehensive study of N-acylbenzotriazole substrates, DPPA-mediated Curtius rearrangement followed by nucleophilic trapping produced ureas, N-acylureas, carbamates, and thiocarbamates in yields up to 96% under one-pot, metal-free conditions in anhydrous toluene at 110 °C for 3-4 hours [1]. The protocol enabled gram-scale synthesis without yield compromise and frequently avoided column chromatography for purification [1]. In contrast, traditional Curtius protocols using NaN₃ or TMS-N₃ typically require pre-formation of acid chlorides or anhydrides and yield acyl azides in lower overall efficiency (typical yields range 40-70% for comparable transformations) [2].

Curtius Rearrangement Carbamate Synthesis Urea Synthesis

Stereochemical Inversion via Mitsunobu-Type Azidation: DPPA vs. Triflate-Lithium Azide Strategy

In direct comparative studies of azidation strategies on xylo-azidonucleoside analogues, the Mitsunobu-DPPA protocol demonstrated superior performance over the triflate-lithium azide approach in both yield and reaction condition practicality [1]. In a separate validated protocol, DPPA-mediated azidation with DBU base achieved stereochemical inversion of (S)-(+)-ethyl lactate to the corresponding azide in 72% isolated yield, with reaction progress monitored by HPLC showing 87% assay yield prior to isolation [2]. The Mitsunobu-DPPA method operates under milder conditions and avoids the highly reactive triflate intermediates that can lead to elimination side products [1].

Mitsunobu Reaction Stereochemical Inversion Azidation

Safety Profile and Handling Stability: DPPA vs. Sodium Azide

DPPA exhibits a markedly improved safety profile compared to sodium azide (NaN₃), the classical azide transfer reagent. DPPA is described as 'non-explosive' and sufficiently stable for long-term storage without decomposition [1], whereas NaN₃ is classified as explosive (UN1687) and acutely toxic (LD₅₀ oral rat = 27 mg/kg) [2]. DPPA is a colorless liquid (bp 157 °C at 0.17 mmHg) that can be handled under standard laboratory conditions with appropriate PPE [3]. While DPPA carries GHS hazard statements (H301, H311, H315, H319, H331, H335) [4] and should be stored at 2-8 °C away from strong acids and oxidizing agents , it eliminates the explosion hazard and hydrazoic acid formation risks associated with NaN₃ handling in acidic media.

Laboratory Safety Reagent Stability Process Safety

Macrolactamization Efficiency in Complex Natural Product Synthesis

DPPA has demonstrated unique utility in challenging macrolactamization reactions, particularly in the synthesis of sterically congested thiopeptide antibiotics. In Moody's total synthesis of amythiamicin D, DPPA-mediated coupling of an α-amino ketone with a thiazole carboxylic acid proceeded in 73% yield in DMF at the final macrocyclization step—a transformation that would be extremely difficult with standard coupling reagents due to steric hindrance and the sensitivity of the thiopeptide framework [1]. This application illustrates DPPA's capacity to activate carboxylic acids in sterically demanding environments where carbodiimide reagents typically fail or produce extensive side products [2].

Macrolactamization Total Synthesis Thiopeptide Antibiotics

One-Pot Ureidopeptide and Peptidyl Urea Synthesis

DPPA uniquely enables the one-pot synthesis of Nα-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas directly from Nα-protected amino acids without isolation of intermediates [1]. The protocol accomplishes azide formation, Curtius rearrangement, and coupling with an amino component in a single reaction vessel, including successful urea linkage incorporation into sterically hindered peptides [1]. This contrasts with multi-step classical Curtius approaches that require sequential formation and isolation of acyl azides or isocyanates, resulting in cumulative yield losses and extended processing time. The one-pot nature of the DPPA-mediated protocol eliminates intermediate purification steps and reduces solvent consumption [2].

Ureidopeptides Peptidomimetics One-Pot Synthesis

Diphenylphosphinyl Azide (DPPA) CAS 4129-17-3: High-Value Application Scenarios for Scientific and Industrial Procurement


Stereochemically Sensitive Peptide and Peptidomimetic Synthesis

DPPA is the coupling reagent of choice when synthesizing peptides and peptidomimetics where epimerization at the α-carbon must be absolutely avoided. The reagent's racemization-free profile, demonstrated in the Young test and validated across multiple peptide coupling studies, makes it essential for producing stereochemically pure active pharmaceutical ingredients (APIs) and peptide-based research tools [1]. This application is particularly critical for macrocyclic peptides, constrained peptidomimetics, and peptides containing acid-sensitive protecting groups where alternative coupling reagents induce unacceptable levels of epimerization. Procurement of DPPA in this context directly reduces purification burden and ensures biological activity fidelity.

One-Pot Curtius Rearrangement for Carbamate and Urea API Intermediates

DPPA enables direct, one-pot conversion of carboxylic acids to carbamates, ureas, and related derivatives without pre-activation steps or transition-metal catalysis. The protocol, validated on diverse N-acylbenzotriazole substrates with yields up to 96%, is directly applicable to the synthesis of pharmaceutical intermediates containing urea and carbamate functionalities—including sorafenib-type kinase inhibitors and protease inhibitor scaffolds [2]. The ability to perform gram-scale reactions without chromatography and the elimination of phosgene or metal catalysts make DPPA a compelling choice for process chemistry groups developing scalable routes to nitrogen-containing APIs [2].

Stereochemical Inversion of Secondary Alcohols in Pharmaceutical Process Development

For pharmaceutical process development requiring stereochemical inversion of secondary alcohols to the corresponding azides (and subsequent amines), the DPPA/DBU or Mitsunobu-DPPA protocol provides a validated, scalable solution. The method has been demonstrated at multikilogram scale in the enantioselective synthesis of an HCV polymerase inhibitor, achieving the desired stereochemical inversion under ambient temperature conditions [3]. The protocol's performance advantage over triflate-lithium azide strategies—in both yield and reaction condition practicality—directly supports procurement decisions for process chemistry groups developing stereochemically defined amine-containing drug candidates [4].

Complex Natural Product Total Synthesis and Macrolactamization

DPPA is uniquely suited for challenging macrocyclization and sterically hindered amide bond formations in complex natural product total synthesis. The reagent's demonstrated 73% yield in the final macrocyclization step of amythiamicin D total synthesis—a thiopeptide antibiotic with significant steric congestion—illustrates its capacity to accomplish transformations that are difficult or impossible with conventional coupling reagents [5]. For academic and industrial total synthesis laboratories, DPPA procurement provides access to a coupling modality that can overcome steric barriers in macrocyclic natural product construction and analog generation for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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